6-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
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Overview
Description
6-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is a complex organic compound that features a pyridazin-3-amine core substituted with a piperazin-1-yl group, which is further substituted with a 3-bromo-5-(trifluoromethyl)pyridin-2-yl group
Preparation Methods
The synthesis of 6-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine typically involves multiple steps, including the formation of the pyridazin-3-amine core, the introduction of the piperazin-1-yl group, and the subsequent substitution with the 3-bromo-5-(trifluoromethyl)pyridin-2-yl group. Common synthetic routes may involve:
Formation of Pyridazin-3-amine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Piperazin-1-yl Group: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced.
Substitution with 3-bromo-5-(trifluoromethyl)pyridin-2-yl Group: This step can be carried out using Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds under mild conditions.
Chemical Reactions Analysis
6-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce various substituents onto the pyridin-2-yl group.
Scientific Research Applications
6-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Pharmacology: It can be studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound can be explored for its potential use in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 6-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-{4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine can be compared with other similar compounds, such as:
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: This compound features a similar pyridin-2-yl group but with different substituents, leading to variations in its chemical and biological properties.
5-Bromo-3-(trifluoromethyl)pyridin-2-amine: This compound shares the trifluoromethyl and bromo substituents but lacks the piperazin-1-yl and pyridazin-3-amine components, resulting in different reactivity and applications.
Properties
Molecular Formula |
C16H18BrF3N6 |
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Molecular Weight |
431.25 g/mol |
IUPAC Name |
6-[4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C16H18BrF3N6/c1-24(2)13-3-4-14(23-22-13)25-5-7-26(8-6-25)15-12(17)9-11(10-21-15)16(18,19)20/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
ZUFRQISWKCKHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Br |
Origin of Product |
United States |
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